molecular formula C12H11N3O2 B5343921 N-(2-amino-2-oxoethyl)-2-quinolinecarboxamide

N-(2-amino-2-oxoethyl)-2-quinolinecarboxamide

Cat. No. B5343921
M. Wt: 229.23 g/mol
InChI Key: NEWZFXRKLMLVLH-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-2-quinolinecarboxamide, commonly known as AQE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AQE belongs to the class of quinolinecarboxamides and has a molecular formula of C13H12N4O2.

Mechanism of Action

The mechanism of action of AQE is not yet fully understood. However, studies have suggested that AQE exerts its biological activity by modulating various cellular pathways. For example, AQE has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, making AQE a potential anticancer agent.
Biochemical and Physiological Effects:
AQE has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that AQE can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacterial and fungal pathogens. In vivo studies have shown that AQE can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

AQE has several advantages for lab experiments, including its relative ease of synthesis, low toxicity, and broad range of biological activities. However, AQE also has limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for AQE research. One potential avenue is the development of AQE-based therapeutics for the treatment of cancer, inflammation, and infectious diseases. Another potential direction is the investigation of AQE's mechanism of action, which could provide insights into its biological activity and potential therapeutic applications. Additionally, further studies are needed to optimize the synthesis and formulation of AQE for use in preclinical and clinical studies.

Synthesis Methods

AQE can be synthesized by reacting 2-chloro-N-(2-oxo-2-phenylethyl)quinoline-2-carboxamide with ammonia in the presence of a palladium catalyst. This reaction results in the formation of AQE as a yellow solid with a yield of approximately 70%.

Scientific Research Applications

AQE has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. AQE has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

N-(2-amino-2-oxoethyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-11(16)7-14-12(17)10-6-5-8-3-1-2-4-9(8)15-10/h1-6H,7H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWZFXRKLMLVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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